6-Amino-2,5-dinitropyridine
Overview
Description
6-Amino-2,5-dinitropyridine is a nitrogen-rich heterocyclic compound that has garnered attention due to its potential applications in various fields, including energetic materials and pharmaceuticals. This compound is characterized by the presence of amino and nitro groups attached to a pyridine ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2,5-dinitropyridine typically involves the nitration of 2,6-diaminopyridine. The process begins with the nitration of 2,6-diaminopyridine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 5 positions of the pyridine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through recrystallization or other suitable methods to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-2,5-dinitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles are employed under suitable conditions.
Major Products: The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted pyridines .
Scientific Research Applications
6-Amino-2,5-dinitropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nitrogen-rich heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of energetic materials due to its high nitrogen content and stability
Mechanism of Action
The mechanism of action of 6-Amino-2,5-dinitropyridine involves its interaction with various molecular targets. The amino and nitro groups play a crucial role in its reactivity and stability. The compound can form hydrogen bonds and participate in electron transfer reactions, which are essential for its biological and chemical activities .
Comparison with Similar Compounds
4-Amino-2,6-dichloropyridine: This compound has similar structural features but differs in the position and type of substituents.
2,6-Diamino-3,5-dinitropyridine: Another nitrogen-rich pyridine derivative with similar energetic properties.
4-Amino-2,6-bis(5-amino-1H-tetrazol)-3,5-dinitropyridine: Known for its high thermal stability and energetic properties
Uniqueness: 6-Amino-2,5-dinitropyridine stands out due to its specific arrangement of amino and nitro groups, which imparts unique reactivity and stability.
Biological Activity
6-Amino-2,5-dinitropyridine (6A2,5DNP) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of 6A2,5DNP, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its dinitro substitution at the 2 and 5 positions of the pyridine ring and an amino group at the 6 position. This unique structure contributes to its reactivity and biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 6A2,5DNP and its derivatives. The compound has been evaluated for its antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Activity
In a systematic investigation of substituted pyridine derivatives, 6A2,5DNP demonstrated significant cytotoxicity against several human cancer cell lines, including HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer). The results indicated that 6A2,5DNP exhibited dose-dependent inhibition of cell proliferation.
Table 1: Antiproliferative Activity of this compound
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The data suggest that 6A2,5DNP is particularly potent against colon and liver cancer cells.
The mechanism underlying the anticancer activity of 6A2,5DNP appears to involve the induction of apoptosis in cancer cells. Studies have shown that the compound can modulate key signaling pathways associated with cell survival and proliferation. Specifically, it has been observed to inhibit the synthesis of nitric oxide (NO) and interleukin-6 (IL-6), which are crucial mediators in tumor progression and inflammation .
Antimicrobial Activity
In addition to its anticancer properties, 6A2,5DNP has also been investigated for its antimicrobial activity. Research indicates that certain derivatives of dinitropyridines exhibit significant antibacterial effects against various pathogens.
Case Study: Antimicrobial Evaluation
In a recent study evaluating the antimicrobial properties of dinitropyridine derivatives, several compounds were found to possess notable activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the pyridine ring could enhance antimicrobial efficacy.
Table 2: Antimicrobial Activity of Dinitropyridine Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
6A2,5DNP | E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
Toxicity and Safety Profile
While exploring the biological activities of 6A2,5DNP, it is crucial to consider its toxicity profile. Preliminary studies have indicated low cytotoxicity towards non-cancerous cell lines when compared to its effects on cancer cells . This selectivity is beneficial for therapeutic applications.
Properties
IUPAC Name |
3,6-dinitropyridin-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O4/c6-5-3(8(10)11)1-2-4(7-5)9(12)13/h1-2H,(H2,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBGKXVHXMWWRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700823 | |
Record name | 3,6-Dinitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70700823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3073-80-1 | |
Record name | 3,6-Dinitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70700823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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